

A Comparative Performance Evaluation of Disperse Red 86 in Textile Finishing Processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 86*

Cat. No.: *B1580897*

[Get Quote](#)

This guide provides a comprehensive comparison of the performance of C.I. **Disperse Red 86** against two notable alternatives, C.I. Disperse Red 60 and C.I. Disperse Red 82, in various textile finishing processes. The information presented herein is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in their respective fields of application. This objective comparison is supported by experimental data synthesized from various technical sources and research papers.

Overview of Disperse Red 86 and Its Alternatives

C.I. **Disperse Red 86** is an anthraquinone-based dye recognized for the brilliant bluish-pink to peach-pink shades it imparts on polyester and its good overall fastness properties.^[1] It is frequently chosen for applications where high light fastness is a critical requirement.^[1] For a thorough evaluation, its performance is benchmarked against another anthraquinone dye, C.I. Disperse Red 60, and a monoazo dye, C.I. Disperse Red 82.

Data Presentation

The following tables summarize the general properties and comparative fastness properties of **Disperse Red 86** and its alternatives on polyester.

Table 1: General Properties of C.I. **Disperse Red 86** and Alternatives

Property	C.I. Disperse Red 86	C.I. Disperse Red 60	C.I. Disperse Red 82
C.I. Name	Disperse Red 86	Disperse Red 60	Disperse Red 82
Chemical Class	Anthraquinone	Anthraquinone	Monoazo
Molecular Formula	C ₂₂ H ₁₈ N ₂ O ₅ S [1]	C ₂₀ H ₁₃ NO ₄ [1]	C ₂₁ H ₂₁ N ₅ O ₆ [1]
Molecular Weight	422.45 g/mol [1] [2]	331.32 g/mol [1]	439.42 g/mol [1]
Shade on Polyester	Bluish-pink to Peach-pink [1] [2]	Bright blueish red	Bluish-red [1]
Primary Applications	Polyester and its blends, polyamide, acetate fibers [1] [3]	Polyester and its blends [1]	Polyester and its blends, especially for deep shades [1]

Table 2: Comparative Fastness Properties on Polyester

Fastness Test	Standard	C.I. Disperse Red 86	C.I. Disperse Red 60	C.I. Disperse Red 82
Light Fastness	ISO 105-B02	7 [2]	6 [4]	6-7 [5]
Washing Fastness (Staining)	ISO 105-C06	4-5 [1]	4-5 [4]	4 [5]
Washing Fastness (Color Change)	ISO 105-C06	4-5 [1]	4-5 [4]	4 [5]
Rubbing Fastness (Dry)	ISO 105-X12	4-5 [1]	4 [4]	4 [5]
Rubbing Fastness (Wet)	ISO 105-X12	4 [1]	4 [4]	4 [5]
Sublimation Fastness	ISO 105-P01	4 [1]	4 [4]	4 [5]

Note: Fastness ratings are based on a scale of 1 to 5 for washing and rubbing fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is excellent). The data is compiled from multiple sources and may vary depending on the depth of shade, dyeing process, and finishing treatments applied.[\[1\]](#)

From the compiled data, C.I. **Disperse Red 86** demonstrates superior light fastness compared to both Disperse Red 60 and Disperse Red 82.[\[1\]](#)[\[2\]](#) Its performance in washing and rubbing fastness is also very good and comparable to the alternatives.[\[1\]](#)[\[4\]](#) Anthraquinone dyes, like **Disperse Red 86** and Disperse Red 60, are often preferred in applications where light fastness is a critical factor, even though they may be tinctorially weaker than azo dyes like Disperse Red 82.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Temperature Exhaust Dyeing of Polyester

This method is standard for dyeing polyester with disperse dyes to achieve good dye penetration and fastness.[\[1\]](#)

Materials and Equipment:

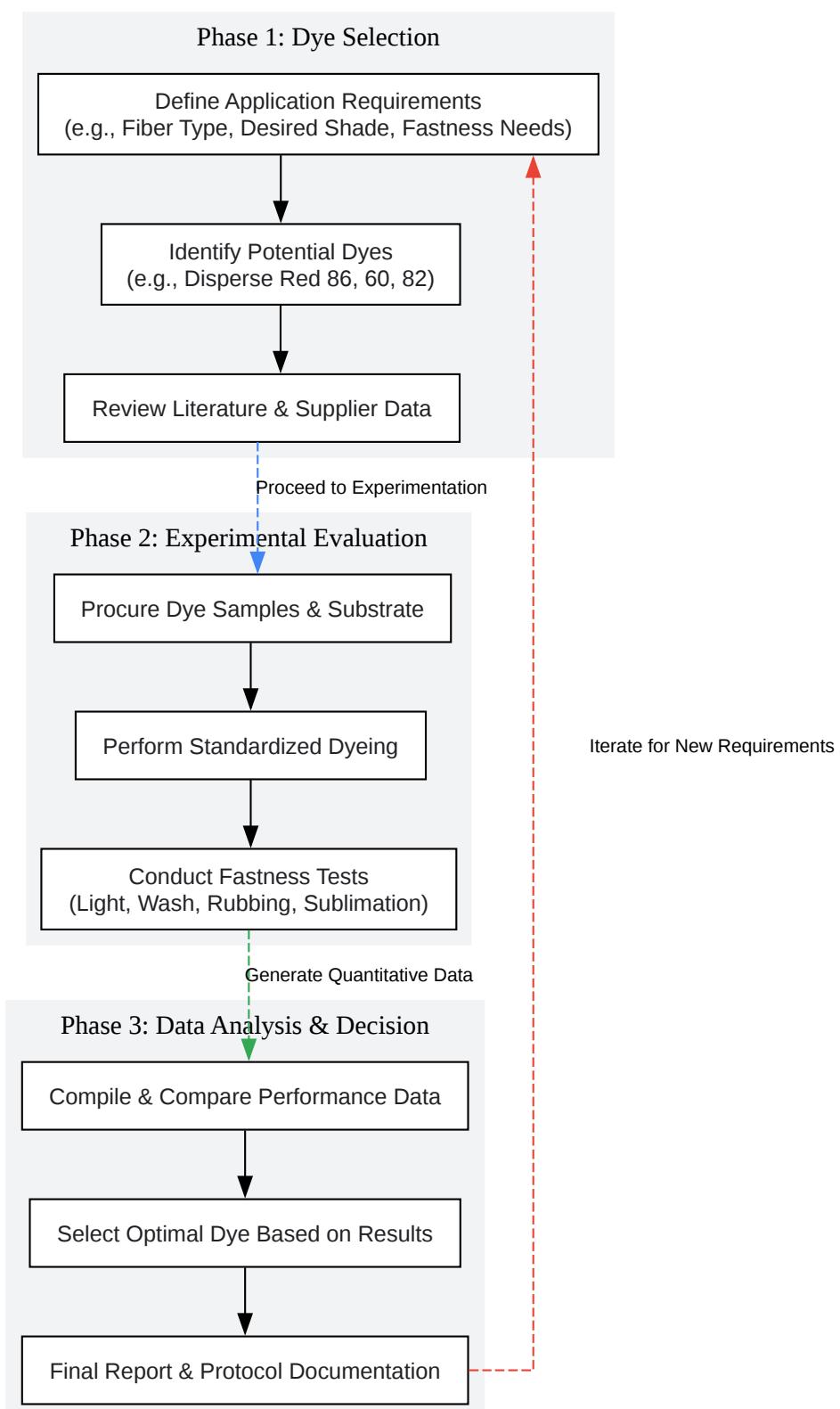
- Scoured and bleached 100% polyester fabric
- C.I. **Disperse Red 86** (or alternative dye)
- Dispersing agent (e.g., lignosulfonate-based)
- pH buffer (acetic acid/sodium acetate)
- High-temperature, high-pressure (HTHP) laboratory dyeing machine
- Spectrophotometer for color measurement

Procedure:

- Prepare the dyebath with a liquor-to-goods ratio of 10:1.

- Add a dispersing agent (1 g/L) to the water.
- Adjust the pH of the dyebath to a range of 4.5-5.5 using an acetic acid/sodium acetate buffer.
[\[1\]](#)
- Add the predispersed dye (e.g., 1% on weight of fabric, o/wf) to the dyebath.
- Immerse the polyester fabric in the dyebath at room temperature.
- Raise the temperature to 130°C at a rate of 2°C/minute.
[\[1\]](#)
- Maintain the temperature at 130°C for 60 minutes.
[\[1\]](#)
- Cool the dyebath down to 70°C at a rate of 3°C/minute.
[\[1\]](#)
- Rinse the dyed fabric with hot water and then cold water.
- Perform a reduction clearing by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80°C for 20 minutes to remove unfixed surface dye.
[\[1\]](#)
- Rinse the fabric thoroughly and allow it to dry.

Fastness Testing Protocols


The following standard test methods are utilized to evaluate the colorfastness of the dyed fabrics.

- Light Fastness (ISO 105-B02): Samples are exposed to a xenon arc lamp under controlled conditions. The change in color is then assessed by comparing it with a blue wool standard.
[\[1\]](#)
- Washing Fastness (ISO 105-C06): The dyed sample, in contact with a multifiber fabric, is washed in a soap solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the sample and the staining of the multifiber fabric are evaluated using grey scales.
[\[1\]](#)

- Rubbing Fastness (ISO 105-X12): A dry and a wet cotton cloth are rubbed against the dyed sample under a specified pressure. The degree of color transfer to the cotton cloths is assessed using the grey scale for staining.[1]
- Sublimation Fastness (ISO 105-P01): The dyed sample is heated under pressure while in contact with an undyed fabric. The change in color of the sample and the staining of the undyed fabric are subsequently evaluated.[1][6]

Mandatory Visualization

The following diagram illustrates a logical workflow for the selection and performance evaluation of disperse dyes in a research or development context.

[Click to download full resolution via product page](#)

Caption: Logical workflow for disperse dye selection and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. worlddyeviariety.com [worlddyeviariety.com]
- 3. Low Price High Light Fastness Dyes Disperse Red 86 Suppliers, Manufacturers, Factory - Fucai Chem colorfuldyes.com
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes dyeingworld1.blogspot.com
- To cite this document: BenchChem. [A Comparative Performance Evaluation of Disperse Red 86 in Textile Finishing Processes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580897#performance-evaluation-of-disperse-red-86-in-different-textile-finishing-processes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com